4-(1,1,2,2,2-Pentafluoroethyl)piperidine
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Overview
Description
4-(1,1,2,2,2-Pentafluoroethyl)piperidine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a piperidine ring substituted with a pentafluoroethyl group, which imparts distinct physicochemical properties.
Preparation Methods
The synthesis of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine involves several synthetic routes and reaction conditions. One common method includes the reaction of piperidine with pentafluoroethyl iodide under basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-(1,1,2,2,2-Pentafluoroethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,1,2,2,2-Pentafluoroethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethyl)piperidine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-(1,1,2,2,2-Pentafluoroethyl)piperidine can be compared with other similar compounds, such as:
4-(1,1,2,2,2-Pentafluoroethyl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid: Contains a benzoic acid moiety instead of a piperidine ring.
This compound-2,6-dione: A dione derivative of the original compound.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5N/c8-6(9,7(10,11)12)5-1-3-13-4-2-5/h5,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOYRZGGPCRUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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